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Introduction
Celestolide (4-acetyl-1,1-dimethyl-6-tert-butylindane) is a synthetic polycyclic musk widely

used as a fragrance ingredient in various consumer products. Assessing the genotoxicity of

such prevalent chemicals is a critical component of safety evaluation. Genotoxicity assays are

designed to detect direct or indirect damage to DNA and chromosomes, which can be a

precursor to mutagenesis and carcinogenesis. This document provides detailed application

notes and protocols for a battery of standard in vitro assays recommended for evaluating the

genotoxic potential of Celestolide.

A key study by Kevekordes et al. (1997) examined the genotoxicity of Celestolide and other

polycyclic musks using the micronucleus test in human lymphocytes and the human hepatoma

cell line Hep G2. The study concluded that Celestolide did not exhibit genotoxic activity under

the tested conditions, both with and without metabolic activation.[1]

These application notes are based on established OECD guidelines for the bacterial reverse

mutation test (Ames test), the in vitro mammalian cell micronucleus test, and the alkaline comet

assay, with specific considerations for a lipophilic compound like Celestolide.
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Principle: The Ames test is a widely used and rapid bacterial assay to assess the mutagenic

potential of a chemical.[2] It utilizes several strains of Salmonella typhimurium and Escherichia

coli with pre-existing mutations in the genes required for histidine or tryptophan synthesis,

respectively. These strains are auxotrophic, meaning they cannot grow on a medium deficient

in that specific amino acid. The assay measures the ability of a test substance to cause a

reverse mutation (reversion) that restores the gene's function, allowing the bacteria to

synthesize the required amino acid and form visible colonies. The test is conducted with and

without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic

mammalian metabolism.[3][4][5]

Application to Celestolide: Given Celestolide's lipophilic nature and low water solubility, a

suitable solvent such as dimethyl sulfoxide (DMSO) should be used to prepare the test

solutions. A preliminary test is crucial to determine the appropriate concentration range,

ensuring that the tested concentrations are not cytotoxic to the bacterial strains. The pre-

incubation method is often preferred for water-insoluble substances to enhance the interaction

between the test compound and the bacteria.

Illustrative Data Presentation
The following table presents illustrative data for an Ames test with Celestolide, demonstrating

a negative (non-mutagenic) result. A compound is typically considered mutagenic if it induces a

dose-dependent increase in the number of revertant colonies, usually a two- to three-fold

increase over the solvent control.

Table 1: Illustrative Ames Test Results for Celestolide
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S.
typhimuriu
m Strain

Metabolic
Activation
(S9)

Celestolide
Concentrati
on (µ
g/plate )

Mean
Revertant
Colonies ±
SD

Fold
Increase
over
Control

Result

TA98 -
0 (DMSO

Control)
25 ± 4 1.0 Negative

10 28 ± 5 1.1

50 26 ± 3 1.0

100 24 ± 4 1.0

500 22 ± 5 (Toxic) -

+
0 (DMSO

Control)
30 ± 6 1.0 Negative

10 33 ± 5 1.1

50 31 ± 4 1.0

100 29 ± 6 1.0

500 25 ± 5 (Toxic) -

TA100 -
0 (DMSO

Control)
120 ± 15 1.0 Negative

10 125 ± 12 1.0

50 118 ± 18 1.0

100 115 ± 14 1.0

500
98 ± 20

(Toxic)
-

+
0 (DMSO

Control)
135 ± 18 1.0 Negative

10 140 ± 15 1.0

50 133 ± 20 1.0
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100 128 ± 16 1.0

500
110 ± 22

(Toxic)
-

Note: This table contains illustrative data for educational purposes and does not represent

actual experimental results.

Experimental Protocol (OECD 471 Modified for
Lipophilic Compounds)

Strain Preparation: Prepare overnight cultures of at least five recommended strains of S.

typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or E. coli (e.g., WP2 uvrA) in nutrient

broth.

Test Substance Preparation: Dissolve Celestolide in a suitable solvent (e.g., DMSO) to

prepare a stock solution. Serially dilute the stock solution to obtain the desired test

concentrations.

Metabolic Activation: Prepare the S9 mix containing S9 fraction from Aroclor 1254 or

phenobarbital/β-naphthoflavone-induced rat liver, and necessary cofactors (e.g., NADP+,

G6P).

Pre-incubation Assay:

In a sterile tube, add 0.1 mL of the bacterial culture, 0.5 mL of S9 mix (for activated tests)

or phosphate buffer (for non-activated tests), and 0.1 mL of the Celestolide test solution.

Incubate the mixture at 37°C with shaking for 20-30 minutes.

Add 2.0 mL of molten top agar containing a trace amount of histidine (or tryptophan) and

biotin.

Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate.

Controls:
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Negative (Solvent) Control: Use the solvent (e.g., DMSO) instead of the Celestolide
solution.

Positive Controls: Use known mutagens for each strain, both with and without S9

activation (e.g., 2-nitrofluorene for TA98 without S9, and 2-aminoanthracene for TA98 with

S9).

Incubation: Incubate the plates at 37°C for 48-72 hours in the dark.

Scoring: Count the number of revertant colonies on each plate. Examine the background

bacterial lawn for signs of cytotoxicity.

Data Analysis: Calculate the mean number of revertant colonies per plate and the standard

deviation for each concentration. A positive result is a concentration-related increase in the

number of revertants, typically at least a two-fold increase over the negative control.

Workflow Diagram
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Ames Test Experimental Workflow
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Caption: Workflow for the Ames test to assess Celestolide mutagenicity.

In Vitro Mammalian Cell Micronucleus Test
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Principle: The in vitro micronucleus test detects genotoxic damage at the chromosome level in

eukaryotic cells.[6] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of

interphase cells that originate from chromosome fragments or whole chromosomes that were

not incorporated into the daughter nuclei during mitosis. An increase in the frequency of

micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome

loss) activity. The assay is often performed with cytochalasin B to block cytokinesis, resulting in

binucleated cells that have completed one cell division, ensuring that the observed micronuclei

were formed during or after treatment.[7][8]

Application to Celestolide: As with the Ames test, Celestolide should be dissolved in a

suitable solvent like DMSO. The assay can be performed using various mammalian cell lines

(e.g., CHO, V79, TK6) or primary human lymphocytes. A preliminary cytotoxicity assay (e.g.,

MTT, neutral red uptake) is essential to determine the appropriate concentration range for the

main experiment, which should include concentrations causing low to moderate cytotoxicity.

The study by Kevekordes et al. (1997) utilized human lymphocytes and the Hep G2 cell line

and found no increase in micronuclei formation.[1]

Illustrative Data Presentation
The following table shows illustrative data for an in vitro micronucleus assay with Celestolide,

indicating a negative result. A substance is generally considered positive if it induces a

statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Table 2: Illustrative In Vitro Micronucleus Test Results for Celestolide in Human Lymphocytes
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Treatmen
t
Condition

Celestoli
de
Concentr
ation
(µg/mL)

Cytotoxic
ity (% of
Control)

Number
of
Binucleat
ed Cells
Scored

Number
of
Micronucl
eated
Binucleat
ed Cells

%
Micronucl
eated
Binucleat
ed Cells

Result

-S9 (24h

exposure)

0 (DMSO

Control)
100 2000 20 1.0 Negative

5 95 2000 22 1.1

10 88 2000 24 1.2

20 75 2000 25 1.3

40 55 2000 26 1.3

+S9 (4h

exposure)

0 (DMSO

Control)
100 2000 24 1.2 Negative

10 98 2000 25 1.3

20 90 2000 27 1.4

40 80 2000 28 1.4

80 60 2000 30 1.5

Note: This table contains illustrative data for educational purposes and does not represent

actual experimental results.

Experimental Protocol (OECD 487)
Cell Culture: Culture mammalian cells (e.g., human peripheral blood lymphocytes stimulated

with phytohemagglutinin, or a suitable cell line like TK6) under standard conditions.

Test Substance and S9 Preparation: Prepare Celestolide solutions in a suitable solvent

(e.g., DMSO) and the S9 mix as described for the Ames test.

Treatment:
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Short Treatment (+/- S9): Expose cell cultures to various concentrations of Celestolide for

3-6 hours in the presence and absence of S9 mix.

Long Treatment (-S9): Expose cell cultures to Celestolide for a longer period (e.g., 24

hours) without S9 mix.

Cytokinesis Block: After the treatment period, wash the cells and add fresh medium

containing cytochalasin B (at a pre-determined optimal concentration) to block cytokinesis.

The total culture time should be approximately 1.5-2 normal cell cycles.

Harvesting and Slide Preparation: Harvest the cells by centrifugation, treat with a hypotonic

solution, and fix with a methanol/acetic acid solution. Drop the cell suspension onto clean

microscope slides and air-dry.

Staining: Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye

(e.g., DAPI, acridine orange).

Scoring:

Score at least 2000 binucleated cells per concentration for the presence of micronuclei

according to established criteria.

Determine the Cytokinesis-Block Proliferation Index (CBPI) to assess cytotoxicity.

Data Analysis: Analyze the frequency of micronucleated binucleated cells for a dose-

dependent increase and statistical significance compared to the solvent control.

Workflow Diagram
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In Vitro Micronucleus Test Workflow
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Caption: Workflow for the in vitro micronucleus test.
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Alkaline Comet Assay (Single Cell Gel
Electrophoresis)
Application Note
Principle: The comet assay is a sensitive method for detecting DNA strand breaks in individual

eukaryotic cells.[9][10][11][12] Cells are embedded in agarose on a microscope slide, lysed to

remove membranes and proteins, leaving the DNA as a "nucleoid." The slides are then

subjected to electrophoresis. Under alkaline conditions (pH > 13), DNA with strand breaks

relaxes and migrates away from the nucleoid towards the anode, forming a "comet tail." The

amount of DNA in the tail relative to the head is proportional to the amount of DNA damage.

The assay can detect single- and double-strand breaks and alkali-labile sites.

Application to Celestolide: The comet assay is a valuable follow-up to the Ames and

micronucleus tests as it directly measures DNA damage. For Celestolide, a preliminary

cytotoxicity test is necessary to select non-lethal concentrations. The high lipophilicity of

Celestolide may affect its cellular uptake. Some polycyclic musks have been shown to inhibit

multidrug efflux transporters, which could potentially increase the intracellular concentration of

the compound and other xenobiotics.[13][14][15]

Illustrative Data Presentation
The following table provides illustrative data for a comet assay with Celestolide, showing a

negative result. A positive result is indicated by a statistically significant, dose-dependent

increase in a measure of DNA damage, such as % Tail DNA or Tail Moment.

Table 3: Illustrative Alkaline Comet Assay Results for Celestolide in TK6 Cells

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 16 Tech Support

http://www.mcgillradiobiology.ca/wp-content/uploads/2015/06/The-Comet-Assay-Experimental-Protocol.pdf
https://www.creative-diagnostics.com/comet-assay-for-the-detection-of-dna-breaks-protocol.htm
https://www.interchim.fr/ft/8/815430.pdf
https://www.mdpi.com/1422-0067/20/23/6072
https://www.benchchem.com/product/b023127?utm_src=pdf-body
https://www.benchchem.com/product/b023127?utm_src=pdf-body
https://www.benchchem.com/product/b023127?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/15626642/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1253742/
https://www.biomonitoring.ca.gov/sites/default/files/downloads/110813PolycyclicMusksDesig3.pdf
https://www.benchchem.com/product/b023127?utm_src=pdf-body
https://www.benchchem.com/product/b023127?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b023127?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment
Condition

Celestolide
Concentrati
on (µg/mL)

Cytotoxicity
(% of
Control)

Mean % Tail
DNA ± SD

Fold
Increase
over
Control

Result

-S9 (4h

exposure)

0 (DMSO

Control)
100 4.5 ± 1.2 1.0 Negative

10 96 4.8 ± 1.5 1.1

20 91 5.1 ± 1.3 1.1

40 82 5.5 ± 1.6 1.2

+S9 (4h

exposure)

0 (DMSO

Control)
100 5.2 ± 1.4 1.0 Negative

20 95 5.6 ± 1.7 1.1

40 88 5.9 ± 1.5 1.1

80 75 6.3 ± 1.8 1.2

Note: This table contains illustrative data for educational purposes and does not represent

actual experimental results.

Experimental Protocol (Alkaline Comet Assay)
Cell Culture and Treatment: Culture a suitable mammalian cell line (e.g., TK6) and treat with

various concentrations of Celestolide (dissolved in DMSO) with and without S9 metabolic

activation for a short duration (e.g., 2-4 hours). Include appropriate negative (solvent) and

positive (e.g., hydrogen peroxide or methyl methanesulfonate) controls.

Slide Preparation:

Harvest the cells and resuspend them in ice-cold PBS.

Mix a small aliquot of the cell suspension with low melting point agarose at 37°C.

Pipette the cell-agarose mixture onto a pre-coated microscope slide and allow it to solidify

on a cold surface.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 16 Tech Support

https://www.benchchem.com/product/b023127?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b023127?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and

detergents, e.g., Triton X-100) for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with cold,

freshly prepared alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA

to unwind.

Electrophoresis: Apply an electric field (typically 25 V, 300 mA) for 20-30 minutes.

Neutralization and Staining:

Gently rinse the slides with a neutralization buffer (e.g., Tris-HCl, pH 7.5).

Stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide).

Scoring:

Visualize the comets using a fluorescence microscope.

Capture images and analyze them using specialized software to quantify DNA damage.

Common parameters include % DNA in the tail, tail length, and tail moment (tail length × %

DNA in the tail).

Score at least 50-100 randomly selected comets per slide.

Data Analysis: Determine the mean of the chosen comet parameter for each treatment group

and assess for a statistically significant, dose-dependent increase compared to the negative

control.

Workflow Diagram
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Alkaline Comet Assay Workflow
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Caption: Workflow for the alkaline comet assay.
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Conclusion
The available scientific literature, primarily the study by Kevekordes et al. (1997), suggests that

Celestolide is not genotoxic in the in vitro micronucleus assay.[1] The comprehensive battery

of tests described in these application notes—the Ames test, the in vitro micronucleus test, and

the comet assay—provides a robust framework for confirming this finding and for the overall

genotoxicity assessment of Celestolide and other fragrance ingredients. Adherence to

standardized protocols, such as those provided by the OECD, and careful consideration of the

physicochemical properties of the test substance are paramount for generating reliable and

reproducible data for safety and risk assessment.

It is important to note that while these assays are powerful tools for detecting genotoxic

potential, they do not provide direct information on specific signaling pathways that may be

modulated by the test substance, particularly for a compound that does not elicit a genotoxic

response. Further research would be required to elucidate the cellular uptake and metabolic

pathways of Celestolide to fully understand its biological interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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